

A Spectroscopic Guide to Solvent Red 169: An In-depth Technical Analysis

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Compound of Interest

Compound Name: Solvent Red 169

CAS No.: 27354-18-3

Cat. No.: B133992

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This technical guide provides a comprehensive analysis of the spectroscopic properties of **Solvent Red 169**, a fluorescent dye with significant applications in research and industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its light absorption and emission characteristics, offering both theoretical insights and practical methodologies for its use.

Introduction to Solvent Red 169

Solvent Red 169, chemically known as 1-(isopropylamino)anthraquinone, is a synthetic dye belonging to the anthraquinone class.^{[1][2]} Its molecular structure, featuring an isopropylamino group attached to the anthraquinone core, gives rise to its characteristic red color and fluorescent properties.^[1] This dye is noted for its excellent heat and light resistance, making it a durable colorant for a variety of materials, including plastics, polymers, and printing inks.^[3] The inherent fluorescence of **Solvent Red 169** also makes it a valuable tool in scientific research, particularly in applications requiring stable and bright fluorescent probes.

Molecular Structure and Properties:

- Chemical Name: 1-(isopropylamino)anthracene-9,10-dione[1]
- CAS Number: 27354-18-3[2][4]
- Molecular Formula: C₁₇H₁₅NO₂[1][2]
- Molecular Weight: 265.31 g/mol [1][2]

Understanding the Spectroscopic Behavior of Anthraquinone Dyes

The spectroscopic properties of anthraquinone derivatives like **Solvent Red 169** are dictated by electronic transitions within their conjugated π -systems. The absorption of ultraviolet and visible light promotes electrons from the ground state to higher energy excited states. These transitions are typically of two main types:

- $\pi \rightarrow \pi^*$ transitions: These are high-intensity absorptions, usually occurring in the UV region, and are associated with the aromatic system of the anthraquinone core.
- $n \rightarrow \pi^*$ transitions: These are lower-intensity absorptions that can extend into the visible region of the spectrum. They arise from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.

The presence of substituents, such as the isopropylamino group in **Solvent Red 169**, plays a crucial role in modulating these electronic transitions. Electron-donating groups, like the amino group, can cause a bathochromic (red) shift in the absorption and emission spectra. This is due to the delocalization of the lone pair of electrons from the nitrogen atom into the anthraquinone π -system, which lowers the energy gap between the ground and excited states.[5][6]

UV-Visible Absorption Spectroscopy of Solvent Red 169

The UV-Vis absorption spectrum of a dye provides fundamental information about its interaction with light. The wavelength of maximum absorbance (λ_{max}) and the molar extinction coefficient (ϵ) are key parameters that characterize a chromophore.

While a comprehensive, publicly available dataset of the UV-Vis absorption of **Solvent Red 169** across a wide range of solvents is not readily found in the literature, the general behavior of aminoanthraquinones suggests that the absorption maximum will be influenced by solvent polarity.[7] For instance, in a study of other red anthraquinone dyes, the maximum absorption wavelength was observed around 500 nm in ethanol.[8]

Table 1: Expected UV-Vis Absorption Properties of **Solvent Red 169** in Various Solvents

Solvent	Polarity Index	Expected λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)
Hexane	0.1	~480-500	Data not available
Toluene	2.4	~490-510	Data not available
Chloroform	4.1	~500-520	Data not available
Ethanol	4.3	~500-530	Data not available
Acetonitrile	5.8	~500-525	Data not available
DMSO	7.2	~510-535	Data not available

Note: The λ_{max} values are estimations based on the general behavior of similar aminoanthraquinone dyes. Actual experimental values may vary.

Fluorescence Spectroscopy of Solvent Red 169

Fluorescence is the emission of light by a substance that has absorbed light. For **Solvent Red 169**, the presence of the amino group is critical for its fluorescent properties. While many simple anthraquinones are weakly or non-fluorescent, derivatives with electron-donating substituents can exhibit significant fluorescence.[9]

Key fluorescence parameters include:

- Emission Wavelength (λ_{em}): The wavelength at which the maximum fluorescence intensity is observed.

- Stokes Shift: The difference in wavelength between the absorption maximum (λ_{max}) and the emission maximum (λ_{em}). A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.[9]
- Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[9]
- Fluorescence Lifetime (τ_f): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[10]

Similar to absorption, the fluorescence properties of **Solvent Red 169** are expected to be solvent-dependent. Increasing solvent polarity often leads to a red shift in the emission spectrum due to the stabilization of the more polar excited state.[11]

Table 2: Expected Fluorescence Properties of **Solvent Red 169** in Various Solvents

Solvent	Expected λ_{em} (nm)	Expected Stokes Shift (nm)	Fluorescence Quantum Yield (Φ_f)	Fluorescence Lifetime (τ_f) (ns)
Hexane	~530-560	~50-60	Data not available	Data not available
Toluene	~540-570	~50-60	Data not available	Data not available
Chloroform	~550-590	~50-70	Data not available	Data not available
Ethanol	~560-610	~60-80	Data not available	Data not available
Acetonitrile	~555-600	~55-75	Data not available	Data not available
DMSO	~570-620	~60-85	Data not available	Data not available

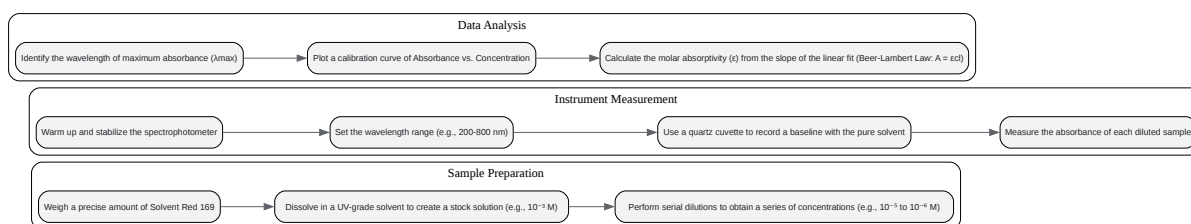
Note: These are estimated values based on the behavior of analogous fluorescent dyes. Experimental determination is necessary for precise characterization.

Experimental Protocols for Spectroscopic Analysis

To ensure scientific integrity and obtain reliable data, the following detailed protocols for UV-Vis absorption and fluorescence spectroscopy are provided.

Protocol 1: UV-Visible Absorption Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of **Solvent Red 169** and determining its molar absorptivity.



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Caption: Workflow for UV-Vis absorption analysis of **Solvent Red 169**.

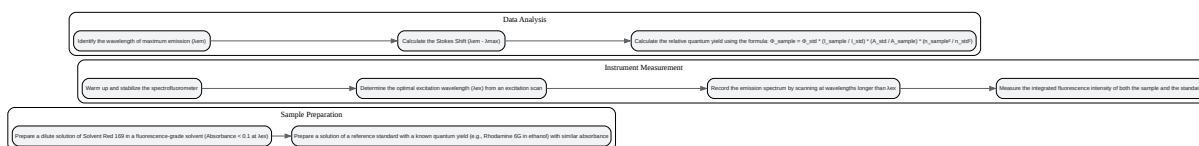
Causality Behind Experimental Choices:

- UV-grade solvent: Essential to minimize background absorbance from the solvent itself.
- Quartz cuvettes: Transparent in the UV region, unlike glass or plastic cuvettes.

- Absorbance range of 0.1-1.0: Ensures linearity and accuracy according to the Beer-Lambert law.

Protocol 2: Fluorescence Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum and determining the relative quantum yield of **Solvent Red 169**.



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Caption: Workflow for fluorescence analysis of **Solvent Red 169**.

Causality Behind Experimental Choices:

- Fluorescence-grade solvent: Minimizes fluorescent impurities that could interfere with the measurement.
- Absorbance < 0.1: Crucial to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules in the solution.[9]
- Reference standard: A comparative method for quantum yield determination is often more accurate and straightforward than absolute measurements.[12] The chosen standard should

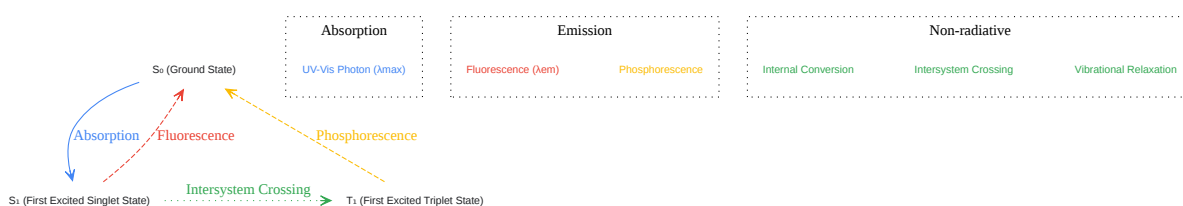
absorb and emit in a similar spectral region as the sample.

Structure-Property Relationships and Applications

The spectroscopic data of **Solvent Red 169** provides valuable insights into its potential applications. The strong absorption in the visible region and its notable fluorescence make it suitable for:

- Coloration of materials: Its high stability ensures long-lasting color in plastics and other polymers.[13]
- Fluorescent probing: In biological and materials science, its fluorescence can be used to label and visualize specific components.
- Sensors: The sensitivity of its spectroscopic properties to the local environment (solvatochromism) suggests potential use in chemical sensors.[14][15]

The relationship between the absorption and emission of **Solvent Red 169** can be visualized through a Jablonski diagram.



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Caption: Jablonski diagram illustrating the electronic transitions of **Solvent Red 169**.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of **Solvent Red 169**. While specific experimental data in various solvents remains to be fully documented in publicly accessible literature, the principles outlined here, based on the behavior of analogous aminoanthraquinone dyes, offer a robust framework for its characterization and application. The provided protocols serve as a self-validating system for researchers to obtain reliable and reproducible spectroscopic data. Further research to populate the provided tables with experimental values will be invaluable to the scientific community, enhancing the utility of this versatile fluorescent dye.

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